molecular formula C29H30N4O2S B389394 3'-(3,4-DIMETHYLPHENYL)-1-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-1,2-DIHYDROSPIRO[INDOLE-3,2'-[1,3]THIAZOLIDINE]-2,4'-DIONE

3'-(3,4-DIMETHYLPHENYL)-1-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-1,2-DIHYDROSPIRO[INDOLE-3,2'-[1,3]THIAZOLIDINE]-2,4'-DIONE

Cat. No.: B389394
M. Wt: 498.6g/mol
InChI Key: ZPSANACSGBAMLX-UHFFFAOYSA-N
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Description

3’-(3,4-dimethylphenyl)-1-[(4-phenylpiperazin-1-yl)methyl]-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione is a complex organic compound that features a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(3,4-dimethylphenyl)-1-[(4-phenylpiperazin-1-yl)methyl]-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione typically involves multi-step organic reactions. The process may start with the preparation of the indole and thiazolidine moieties, followed by their coupling under specific conditions to form the spirocyclic structure. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

3’-(3,4-dimethylphenyl)-1-[(4-phenylpiperazin-1-yl)methyl]-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activity. Researchers might investigate its interactions with various biological targets to understand its mechanism of action.

Medicine

In medicine, this compound could be explored for its potential therapeutic effects. It might be tested for activity against various diseases, including cancer, infections, and neurological disorders.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure might impart specific properties that are valuable in industrial applications.

Mechanism of Action

The mechanism of action of 3’-(3,4-dimethylphenyl)-1-[(4-phenylpiperazin-1-yl)methyl]-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity and produce a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic molecules and derivatives of indole and thiazolidine. Examples might include:

  • Spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione
  • 1-[(4-phenylpiperazin-1-yl)methyl]-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione

Uniqueness

What sets 3’-(3,4-dimethylphenyl)-1-[(4-phenylpiperazin-1-yl)methyl]-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione apart is its specific substitution pattern and the presence of both indole and thiazolidine rings. This unique structure may confer distinct biological and chemical properties, making it a compound of interest for further study.

Properties

Molecular Formula

C29H30N4O2S

Molecular Weight

498.6g/mol

IUPAC Name

3-(3,4-dimethylphenyl)-1'-[(4-phenylpiperazin-1-yl)methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione

InChI

InChI=1S/C29H30N4O2S/c1-21-12-13-24(18-22(21)2)33-27(34)19-36-29(33)25-10-6-7-11-26(25)32(28(29)35)20-30-14-16-31(17-15-30)23-8-4-3-5-9-23/h3-13,18H,14-17,19-20H2,1-2H3

InChI Key

ZPSANACSGBAMLX-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CN5CCN(CC5)C6=CC=CC=C6)C

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CN5CCN(CC5)C6=CC=CC=C6)C

Origin of Product

United States

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